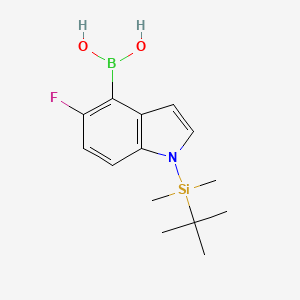

(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid

Description

This compound is a boronic acid derivative featuring a tert-butyldimethylsilyl (TBS)-protected indole core with a fluorine substituent at the 5-position and a boronic acid group at the 4-position. The TBS group enhances stability by protecting reactive sites, while the fluorine modulates electronic properties, making it suitable for applications in Suzuki-Miyaura cross-couplings, sensor development, and pharmaceutical intermediates .

Properties

IUPAC Name |

[1-[tert-butyl(dimethyl)silyl]-5-fluoroindol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BFNO2Si/c1-14(2,3)20(4,5)17-9-8-10-12(17)7-6-11(16)13(10)15(18)19/h6-9,18-19H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVAQTRJECVDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1C=CN2[Si](C)(C)C(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BFNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726256 | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-5-fluoro-1H-indol-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093066-72-8 | |

| Record name | B-[1-[(1,1-Dimethylethyl)dimethylsilyl]-5-fluoro-1H-indol-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093066-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-5-fluoro-1H-indol-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Silylation: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.

Boronic Acid Formation: The boronic acid moiety is introduced through a reaction with a boronic ester or boronic acid precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.

Reduction: The indole ring can be reduced under specific conditions.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the indole ring.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronate esters, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The fluorine atom and indole ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers: Fluorine and Boronic Acid Substitution

- (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic Acid ():

The fluorine is at the 5-position, whereas the boronic acid is at the 4-position in the target compound. This positional swap alters steric and electronic effects. The 5-fluoro-4-boronic acid configuration may enhance reactivity in cross-coupling due to reduced steric hindrance compared to the 5-boronic acid isomer . - (2′-Fluoro-5-methoxyphenyl)boronic Acid (): A non-indole analog with a methoxy group. The indole core in the target compound enables π-π stacking interactions in biomolecular binding, unlike phenyl-based analogs.

Silyl-Protected Analogs

- (5-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)boronic Acid ():

The TBS group here is on a pyridine ring. The indole core in the target compound offers nitrogen-based hydrogen bonding, which pyridine lacks. This difference could influence binding affinity in glycosylation sensors or protein conjugates . - (1-(Tert-butyldimethylsilyl)-1H-indol-4-yl)boronic Acid (): Lacks the 5-fluoro substituent. Fluorine’s electron-withdrawing effect in the target compound likely increases boronic acid acidity (pKa ~8.5 vs. ~9.2 for non-fluorinated analogs), enhancing sugar-binding kinetics in aqueous environments .

Fluorinated Boronic Acids in Drug Discovery

- (3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl)boronic Acid ():

Contains a trifluoromethyl group, which is more electron-withdrawing than a single fluorine. The target compound’s fluorine may balance reactivity and stability better, avoiding excessive deactivation of the boronic acid in coupling reactions . - 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Derivatives (): Chromenone-based boronic acids are used in kinase inhibitors. The indole-TBS-fluorine combination in the target compound may offer superior metabolic stability compared to chromenones, as silyl groups resist oxidative degradation .

Key Research Findings and Data

Reactivity in Cross-Coupling Reactions

- The TBS group in the target compound reduces unwanted side reactions (e.g., protodeboronation) compared to non-protected analogs like (3-Cyano-5-(methoxycarbonyl)phenyl)boronic Acid Pinacol Ester ().

- Fluorine’s electron-withdrawing effect accelerates transmetallation in Suzuki couplings, similar to 2,4-Difluoro-6-methoxyphenylboronic Acid Pinacol Ester (), but with indole-specific regioselectivity .

Biological Activity

Overview

(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid is a boronic acid derivative characterized by a tert-butyldimethylsilyl group, a fluorine atom, and an indole structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C14H21BFNO2Si

- CAS Number : 1093066-72-8

- Molecular Weight : 293.22 g/mol

The presence of the fluorine atom is notable as it can significantly influence the compound's reactivity and biological activity. The tert-butyldimethylsilyl group enhances the stability and solubility of the compound, making it suitable for various applications in research and industry.

Antioxidant Activity

Recent studies have indicated that boronic acids exhibit significant antioxidant properties. The antioxidant potential of this compound could be evaluated using methods such as:

- ABTS cation radical scavenging

- DPPH free radical scavenging

These assays measure the compound's ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains, including Escherichia coli. In vitro studies demonstrated effective inhibition at concentrations around 6.50 mg/mL. This suggests potential applications in developing antibacterial agents or coatings for medical devices.

Anticancer Activity

In vitro evaluations have highlighted the compound's cytotoxic effects on cancer cell lines such as MCF-7. The IC50 value was determined to be approximately 18.76 ± 0.62 µg/mL, indicating a potent anticancer activity while exhibiting minimal toxicity to healthy cell lines. This dual-action makes it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL

These results indicate that this compound could be useful in treating conditions associated with enzyme dysregulation.

Case Studies and Research Findings

A recent study focused on synthesizing a novel boronic ester derived from phenyl boronic acid and quercetin, showcasing similar biological activities to those expected from this compound. The synthesized compound demonstrated:

- High antioxidant activity (IC50 values indicating strong radical scavenging)

- Significant cytotoxicity against cancer cells without adverse effects on healthy cells

This study underlines the potential of boronic acid derivatives in pharmaceutical applications, particularly in formulations aimed at combating oxidative stress and cancer.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| (1-(tert-Butyldimethylsilyl)-1H-indole-5-yl)boronic acid | Lacks fluorine | Moderate anticancer activity |

| (1-(tert-butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol ester | Methyl instead of fluorine | Lower enzyme inhibition |

The unique combination of the fluorine atom with the indole and boronic acid moieties in this compound enhances its biological profile compared to structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.